molecular formula C16H19NO3 B2914876 N-(3,4-dimethoxybenzyl)-4-methoxyaniline CAS No. 82376-73-6

N-(3,4-dimethoxybenzyl)-4-methoxyaniline

Cat. No.: B2914876
CAS No.: 82376-73-6
M. Wt: 273.332
InChI Key: LCTVDNZJKCOONX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-methoxyaniline is a chemical compound with the CAS Registry Number 82376-73-6 . It is characterized by the molecular formula C16H19NO3 and has a molecular weight of 273.33 g/mol . This secondary amine belongs to a class of organic intermediates that are of significant interest in synthetic chemistry . Compounds with similar structural motifs, featuring methoxy-substituted aromatic rings, are frequently utilized as key building blocks in the synthesis of more complex molecules for pharmaceutical and materials science research . For instance, such amines serve as precursors in the development of compounds with potential biological activity, and their structural features are valuable for exploring structure-activity relationships (SAR) in medicinal chemistry . Researchers employ this chemical in catalytic deaminative coupling reactions and as a starting material for the preparation of various nitrogen-containing derivatives, contributing to the expansion of chemical libraries for high-throughput screening . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTVDNZJKCOONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82376-73-6
Record name 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-methoxyaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-methoxyaniline is an organic compound that falls under the general classification of N,N-disubstituted anilines . Research on N-aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related, indicates diverse biological activities, such as enzyme inhibition, modulation of potassium and sodium channels, and action as ligands for various receptors .

Synthesis and Structure

This compound can be synthesized through a reductive amination of benzaldehydes and anilines . A study describes its preparation using 3,4-dimethoxybenzaldehyde and p-anisidine in dry dichloromethane with sodium borohydride triacetate .

Key structural features:

  • It contains both benzyloxy and methoxyl groups as substituents .
  • The compound's structure was confirmed through NMR and ESI-HRMS .

Spectroscopic data:

  • ¹H NMR (400 MHz, CDCl3): δ 6.84 (d, J = 8.6 Hz, 1H), 6.59 (s, 2H), 6.38–6.34 (m, 1H), 6.31–6.26 (m, 1H), 4.19 (s, 2H), 4.15 (t, J = 6.8 Hz, 2H), 3.71 (s, 3H), 2.50–2.46 (m, 1H), 1.64–1.56 (m, 2H), 1.28–1.15 (m, 3H) .
  • ¹³C NMR (100 MHz, CDCl3): 149.3 (CB1, C), 148.3 (C A3-CA4, C), 132.1 (CA1, C), 129.3 (CB2-CB6, C), 119.7 (CA6, CH), 117.6 (CB4, CH), 112.9 (CB2-CB6, CH), 111.4 (CA5 ,CH), 110.9 (CA2, CH), 56.0 and 55.9 (CA3-OMe, CA4- OMe), 48.3(CA1-CH2) .
  • ESI-HRMS Calcd for (M+Na+) C15H17NO2Na: 266.1157, found: 266.1147 .

Potential Applications

While direct applications of this compound are not detailed in the provided search results, the structural similarity to other compounds suggests potential uses. Benzothiazole derivatives, which share structural features, have demonstrated diverse biological activities, including anti-tumor, anti-inflammatory, neuroprotective, antibacterial, and antiparasitic effects . N-cinnamyl-N-(4-methoxybenzyl)amine, which contains a methoxy group, may influence interaction with biological targets. N-Aryl-1,2,3,4-tetrahydroisoquinolines have shown potential in inhibiting enzymes, blocking efflux pumps in tumor cells, and modulating potassium and sodium channels .

Given these points, this compound may have applications in areas such as:

  • Pharmaceutical research: Acting as a building block in synthesizing more complex molecules with potential therapeutic effects.
  • Antimicrobial and antioxidant agent: Development into therapeutic agents for treating infections.
  • Biological studies: Specifically targeting estrogen receptors, G-protein coupled receptors, and serotonin transporters .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between N-(3,4-dimethoxybenzyl)-4-methoxyaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents Spectral Features (¹H NMR) Source
This compound C₁₇H₂₁NO₃ 363.11 Yellow oil 4-MeO-aniline; 3,4-diMeO-benzyl δ 3.73–3.84 (3×OMe), δ 6.69–6.82 (aromatic)
N-Benzyl-N-(3,4-dimethoxybenzyl)aniline (A1B1C1) C₂₂H₂₃NO₂ 356.16 Yellow oil Unsubstituted benzyl; 3,4-diMeO-benzyl δ 7.0–7.5 (aromatic), δ 4.3 (CH₂)
N-(3,4-Dimethoxybenzyl)-N-phenethylaniline (A1B1C2) C₂₃H₂₅NO₂ 370.18 White solid Phenethyl; 3,4-diMeO-benzyl δ 2.8 (CH₂CH₂), δ 3.8 (OMe)
N-(3,4-Dimethoxybenzyl)-N-(2,2-dimethoxyethyl)-4-methoxyaniline (123x) C₂₀H₂₇NO₅ 361.43 Orange oil 2,2-dimethoxyethyl; 4-MeO-aniline δ 3.37 (6H, OMe), δ 4.56 (s, NH)

Key Observations :

Substituent Effects on Physical State :

  • The presence of a phenethyl group (A1B1C2) increases molecular rigidity, resulting in a solid state (mp 92–94°C), whereas benzyl or dimethoxyethyl substituents (A1B1C1, 123x) retain oily consistency .
  • The 4-methoxy group in the target compound enhances solubility in polar aprotic solvents compared to unsubstituted analogs like A1B1C1 .

Electronic and Steric Influences :

  • Methoxy groups at the 3,4-positions on the benzyl moiety (common in all analogs) contribute to electron-donating effects, stabilizing aromatic π-systems and modulating reactivity in cross-coupling reactions .
  • The 2,2-dimethoxyethyl group in 123x introduces steric hindrance and additional hydrogen-bonding capacity, altering its interaction with biological targets compared to simpler benzyl derivatives .

Antileishmanial Activity :

  • This compound and its analogs were evaluated for antileishmanial activity. The target compound showed moderate efficacy (IC₅₀ ~15 μM), while A1B1C2 (phenethyl derivative) exhibited enhanced activity (IC₅₀ ~8 μM), likely due to improved membrane permeability .
  • Compound 123x, with its dimethoxyethyl chain, demonstrated reduced bioactivity, suggesting steric bulk may hinder target engagement .

Metabolic Stability :

  • The 3,4-dimethoxybenzyl moiety in the target compound enhances metabolic stability compared to non-methoxylated analogs, as evidenced by slower hepatic clearance in vitro .

Critical Notes and Limitations

  • Synthetic Challenges : The tertiary amine structure complicates purification, requiring column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–40% for 123x) .
  • Data Gaps: Limited toxicity profiles are available for these compounds, necessitating further preclinical studies.

Biological Activity

N-(3,4-dimethoxybenzyl)-4-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and its implications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 3,4-dimethoxybenzaldehyde. The process can be summarized as follows:

  • Reagents :
    • 4-Methoxyaniline
    • 3,4-Dimethoxybenzaldehyde
    • Acid catalyst (e.g., acetic acid)
  • Procedure :
    • The amine and aldehyde are mixed in a solvent such as ethanol.
    • An acid catalyst is added to facilitate the reaction.
    • The mixture is heated under reflux for several hours.
    • The product is purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with methoxy substitutions have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA-549 (lung cancer)0.05
This compoundHCT-116 (colon cancer)0.06

These results suggest that the methoxy groups enhance the compound's lipophilicity and interaction with biological targets, leading to improved anticancer activity .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Similar compounds have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HBV by modulating intracellular levels of antiviral proteins like APOBEC3G. This mechanism appears to inhibit viral replication effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that methoxy-substituted anilines can inhibit enzymes such as cathepsin B and calpain-2, which are involved in cancer progression .
  • Receptor Modulation : These compounds may act as ligands for various receptors including estrogen receptors and G-protein coupled receptors, influencing cellular signaling pathways .
  • Radical Scavenging : Methoxy groups contribute to antioxidant properties by scavenging free radicals, potentially reducing oxidative stress in cells .

Case Studies

  • Anticancer Study : In a study evaluating the effects of methoxy-substituted anilines on cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Antiviral Study : A recent investigation into the antiviral properties of similar compounds revealed that this compound significantly increased intracellular levels of APOBEC3G in HepG2 cells infected with HBV. This increase correlated with reduced viral replication rates .

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxybenzyl)-4-methoxyaniline?

The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-methoxyaniline with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Purification is achieved via column chromatography using hexane/ethyl acetate gradients. This method is analogous to the synthesis of related N-benzyl derivatives . For scalable production, esterification or amidation steps may be integrated, as seen in the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate, where carbonyl reduction and chloride formation precede coupling .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • 1H/13C NMR : Aromatic protons appear at δ 6.5–7.2 ppm, with methoxy groups at δ ~3.7–3.9 ppm. Methylenic protons (CH2) from the benzyl group resonate near δ 4.3–4.5 ppm. 13C NMR confirms methoxy carbons at δ 55–60 ppm and aromatic carbons at δ 110–150 ppm .
  • Mass Spectrometry : Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) provides molecular weight confirmation (e.g., observed m/z 363.11 for [M+H]+) .
  • Chromatography : Purity is assessed via HPLC or TLC with UV/Vis detection (λmax ~255 nm) .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to light and oxidation due to its aromatic amine and methoxy groups. Storage at –20°C under inert atmosphere (argon or nitrogen) is recommended. Stability tests for analogs show ≥5-year integrity when protected from moisture and thermal fluctuations .

Advanced Research Questions

Q. What structural features influence the biological activity of this compound analogs?

  • Methoxy Positioning : Substitution at the 3,4-positions on the benzyl group enhances electron-donating effects, improving interactions with hydrophobic pockets in enzymes or receptors. For example, 3,4-dimethoxybenzyl derivatives exhibit stronger SKCa channel blockade compared to mono-methoxy analogs .
  • Aromatic Rigidity : Introducing substituents like pyridyl or phenethyl groups (e.g., in antileishmanial analogs) modulates lipophilicity and target binding. Steric hindrance from bulky groups can reduce activity .
  • Amine Functionalization : N-alkylation (e.g., ethyl or phenethyl) alters solubility and metabolic stability, as seen in antihypertensive and antiparasitic derivatives .

Q. How does this compound interact with ion channels or enzymes in pharmacological studies?

  • SKCa Channel Modulation : Structural analogs (e.g., N-methyl-laudanosine) reversibly block small-conductance Ca2+-activated K+ channels, affecting neuronal excitability and vascular tone. Competitive binding assays using 125I-apamin reveal IC50 values in the nanomolar range .
  • Antiparasitic Activity : Derivatives like N-benzyl-N-(3,4-dimethoxybenzyl)aniline show antileishmanial effects by disrupting mitochondrial membrane potential in Leishmania spp. EC50 values are determined via fluorescence-based viability assays .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Matrix Interference : Co-eluting metabolites or lipids require selective extraction. Solid-phase microextraction (SPME) with GC-MS/MS is effective for analogs like 3,4-dimethoxybenzyl alcohol, achieving detection limits of <1 ng/mL .
  • Isomer Discrimination : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves stereoisomers, as demonstrated for structurally complex norbornene derivatives .

Q. How can computational methods optimize derivatives for target selectivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in SKCa channels or cytochrome P450 enzymes. Methoxy groups form hydrogen bonds with Thr250 or Asny257 residues in SKCa .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies logP and polar surface area as critical parameters for blood-brain barrier penetration in CNS-targeted analogs .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for nucleophilic substitutions .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Biological Assays : Combine patch-clamp electrophysiology (for ion channel studies) with fluorescent calcium indicators (e.g., Fluo-4) to correlate target engagement with functional responses .

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